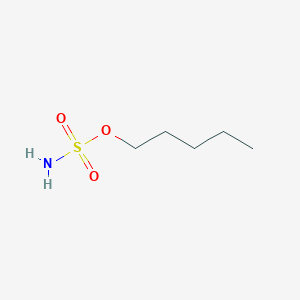

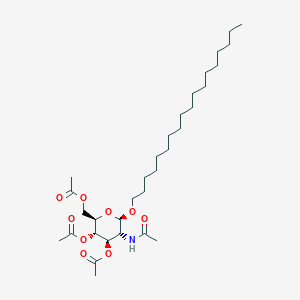

2-(5-Ethyl-2-pyridyl)ethyl Tosylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Ethyl-2-pyridyl)ethyl tosylate (EPT) is a chemical compound that belongs to the class of organic compounds known as pyridines. It is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying the mechanism of action of drugs.

Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, which could be related to the structural motif of 2-(5-Ethyl-2-pyridyl)ethyl Tosylate, has been a subject of interest due to its application in medicinal and pharmaceutical industries. A comprehensive review by Parmar et al. (2023) on hybrid catalysts' importance towards synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones emphasizes the use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing these scaffolds through multicomponent reactions. This approach underlines the potential utility of this compound in facilitating the synthesis of bioactive compounds or as a precursor in complex chemical transformations (Parmar, Vala, & Patel, 2023).

Variability in Chemistry of Pyridine Derivatives

The chemistry of pyridine derivatives, akin to this compound, offers a wide array of properties and applications. Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of bis-(benzimidazol-2-yl)-pyridine and bis-(benzthiazol-2-yl)-pyridine complexes, highlighting the preparation and spectroscopic properties of these compounds. Their work suggests that the structural and electronic variability inherent in pyridine derivatives can be harnessed for developing materials with specific magnetic, biological, or electrochemical activities, which may extend to compounds like this compound (Boča, Jameson, & Linert, 2011).

Pharmacological Aspects of Pyridone Scaffolds

Amer et al. (2021) focused on the chemistry and pharmacological aspects of 2-pyridone scaffolds, which share a pyridine core with this compound. This review systematically evaluates the pharmacological properties of various substituted 2-pyridones, underscoring their significance as versatile scaffolds for biological applications. Given the synthetic versatility of pyridine derivatives, this compound could similarly be utilized in the synthesis of pharmacologically active molecules (Amer, Aziz, Shehab, Abdellattif, & Mouneir, 2021).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

2-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-14-6-7-15(17-12-14)10-11-20-21(18,19)16-8-4-13(2)5-9-16/h4-9,12H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKOJAMQAAPMRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460656 |

Source

|

| Record name | 2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144809-27-8 |

Source

|

| Record name | 2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)

![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)

![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)